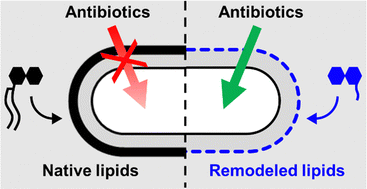Chemical remodeling of the mycomembrane with chain-truncated lipids sensitizes mycobacteria to rifampicin†
Chemical Communications Pub Date: 2023-10-30 DOI: 10.1039/D3CC02364H
Abstract
The outer mycomembrane of Mycobacterium tuberculosis and related pathogens is a robust permeability barrier that protects against antibiotic treatment. Here, we demonstrate that synthetic analogues of the mycomembrane biosynthetic precursor trehalose monomycolate bearing truncated lipid chains increase permeability of Mycobacterium smegmatis cells and sensitize them to treatment with the first-line anti-tubercular drug rifampicin. The reported strategy may be useful for enhancing entry of drugs and other molecules to mycobacterial cells, and represents a new way to study mycomembrane structure and function.


Recommended Literature
- [1] Front cover
- [2] Back cover
- [3] Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling†
- [4] Dynamic structure of unentangled polymer chains in the vicinity of non-attractive nanoparticles†
- [5] On the composition of Danish butter
- [6] Modulating the generation of long-lived charge separated states exclusively from the triplet excited states in palladium porphyrin–fullerene conjugates†
- [7] Enzyme mimicking inorganic hybrid Ni@MnO2 for colorimetric detection of uric acid in serum samples†
- [8] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [9] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [10] First example of “click” copper(i) catalyzed azide-alkynecycloaddition in supercritical carbon dioxide: application to the functionalization of aliphatic polyesters

Journal Name:Chemical Communications
Research Products
-
CAS no.: 108694-93-5
-
CAS no.: 11100-24-6
-
CAS no.: 1115-82-8









